molecular formula C20H19N3O5S B301084 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one

Cat. No. B301084
M. Wt: 413.4 g/mol
InChI Key: MVMKYQJCWHMCJW-MORMLQEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). It also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one has been shown to exert various biochemical and physiological effects. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antimicrobial activity against various bacterial and fungal strains. The compound has been shown to reduce oxidative stress and protect against cellular damage caused by reactive oxygen species (ROS). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activity, ease of synthesis, and availability. However, the compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by modifying the chemical structure of the compound or by using appropriate delivery systems.

Future Directions

There are several future directions for the research on 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one. One potential direction is to further investigate its potential use in the treatment of various diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases. Another direction is to explore the compound's potential as a chemotherapeutic agent for the treatment of cancer. Additionally, the development of novel delivery systems and modifications to the chemical structure of the compound could improve its solubility and bioavailability, leading to more effective therapeutic applications.
Conclusion:
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various preclinical studies. The compound exhibits potent pharmacological activity, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. The compound has some limitations, including its poor solubility in water and low bioavailability, but these limitations can be overcome by modifying the chemical structure of the compound or by using appropriate delivery systems. There are several future directions for the research on this compound, including its potential use in the treatment of various diseases and the development of novel delivery systems.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 2-amino-4-ethyl-5-ethoxycarbonylthiazole in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. The compound has also been evaluated for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular diseases.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19N3O5S/c1-3-22-19(25)18(12-13-5-10-17(24)16(11-13)23(26)27)29-20(22)21-14-6-8-15(9-7-14)28-4-2/h5-12,24H,3-4H2,1-2H3/b18-12-,21-20?

InChI Key

MVMKYQJCWHMCJW-MORMLQEESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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